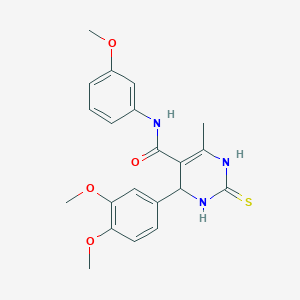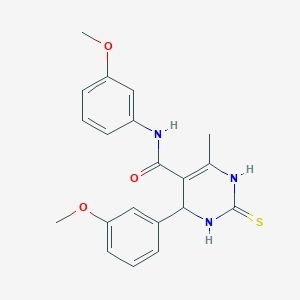
4-(2-toluidino)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-toluidino)-2H-chromen-2-one is a compound belonging to the class of chromen-2-ones, which are known for their diverse biological activities and applications in various fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-toluidino)-2H-chromen-2-one can be achieved through various methods. One common approach involves the Pechmann condensation, which is a straightforward method for preparing substituted chromen-2-ones. This reaction typically involves the condensation of phenols with β-ketoesters in the presence of a strong acid catalyst . For instance, the reaction of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of sulfuric acid can yield chromen-2-one derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and environmentally friendly catalysts to improve yield and reduce waste. Mechanochemical methods, such as high-speed ball milling, have also been explored for the synthesis of chromen-2-one derivatives, offering a greener alternative to traditional methods .
化学反应分析
Types of Reactions
4-(2-toluidino)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromen-2-one core to chromanone derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce chromanone derivatives .
科学研究应用
4-(2-toluidino)-2H-chromen-2-one has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-(2-toluidino)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological effects .
相似化合物的比较
Similar Compounds
Chromen-2-one: The parent compound, which lacks the 2-methylanilino substituent.
Chromen-4-one: A similar compound with a different position of the carbonyl group.
Quinolin-2-one: A structurally related compound with a nitrogen atom in the ring.
Uniqueness
4-(2-toluidino)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for various research applications .
属性
分子式 |
C16H13NO2 |
|---|---|
分子量 |
251.28 g/mol |
IUPAC 名称 |
4-(2-methylanilino)chromen-2-one |
InChI |
InChI=1S/C16H13NO2/c1-11-6-2-4-8-13(11)17-14-10-16(18)19-15-9-5-3-7-12(14)15/h2-10,17H,1H3 |
InChI 键 |
GKBOZRCTVKHCJW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC2=CC(=O)OC3=CC=CC=C32 |
规范 SMILES |
CC1=CC=CC=C1NC2=CC(=O)OC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B295307.png)
![4-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B295308.png)






![4-[4-(dimethylamino)phenyl]-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B295336.png)


